molecular formula C20H25N3O6S2 B2915184 N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-79-3

N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2915184
CAS No.: 872986-79-3
M. Wt: 467.56
InChI Key: USAKIQSUBYNAPO-UHFFFAOYSA-N
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Description

This oxalamide derivative features a 2-methoxyphenethyl group at the N1 position and a 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-ylmethyl group at N2. The thiophene sulfonyl moiety and the oxazinan ring introduce unique electronic and steric properties, distinguishing it from simpler oxalamides.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S2/c1-28-16-7-3-2-6-15(16)9-10-21-19(24)20(25)22-14-17-23(11-5-12-29-17)31(26,27)18-8-4-13-30-18/h2-4,6-8,13,17H,5,9-12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAKIQSUBYNAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on anti-inflammatory and anticancer properties.

Structural Characteristics

The compound is characterized by a unique combination of functional groups, including:

  • Methoxy Group : Contributes to hydrophobic interactions.
  • Thiophenesulfonyl Group : Enhances reactivity and potential biological interactions.
  • Oxazinan Ring : Provides structural stability and may facilitate interactions with biological targets.

The molecular formula of the compound is C18H19N3O5S2C_{18}H_{19}N_{3}O_{5}S_{2}, with a molecular weight of approximately 409.48 g/mol. Its structural features suggest significant reactivity and potential for various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazinan Ring : Utilizing appropriate reagents to construct the oxazinan framework.
  • Introduction of the Thiophenesulfonyl Group : This may involve sulfonation reactions.
  • Final Coupling Reactions : To attach the methoxyphenethyl moiety to the oxazinan structure.

Optimizing reaction conditions is crucial for maximizing yield and purity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. The presence of the methoxy group may enhance its ability to interact with inflammatory pathways, potentially modulating the activity of enzymes involved in inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing oxazinan rings and thiophenesulfonyl groups. For instance:

  • Cell Line Studies : Compounds structurally related to this compound have shown cytotoxic effects against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 4.47 to 52.8 μM, indicating moderate to strong antiproliferative activity .

The proposed mechanism involves:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : Studies have shown that certain analogs induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
  • Molecular Docking Studies : These studies suggest that the compound can interact with key proteins such as tubulin, potentially inhibiting polymerization, which is essential for cancer cell division .

Comparative Analysis

A comparison with similar compounds reveals distinct features:

Compound NameStructural FeaturesBiological ActivityUnique Properties
N1,N2-Bis(thiophen-2-ylmethyl)oxalamideTwo thiophene groupsAntimicrobialEnhanced reactivity
4-ThiophenesulfonamideSimple sulfonamideAntibacterialLacks oxazinan ring
N1-(4-methoxyphenethyl)-N2-(((3-(thiophenesulfonyl)-1,3-oxazinan))Methoxy groupAnticancerComplex structure enhances reactivity

Case Studies

Recent studies have demonstrated the efficacy of similar compounds in clinical settings:

  • Cytotoxicity Testing : Compounds were tested against multiple cancer cell lines with varying degrees of success in inhibiting cell growth.
  • Inflammation Models : In vivo models showed reduced inflammation markers when treated with compounds similar to this compound.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

2.2 Key Observations

Substituent Effects on Activity :

  • The 2-methoxyphenethyl group at N1 (target compound) is structurally distinct from the 4-chlorophenyl (compound 70) or 4-methoxyphenethyl (compound 17) groups. The ortho-methoxy position may enhance steric hindrance or alter lipophilicity compared to para-substituted analogs .
  • The thiophene sulfonyl-oxazinan group at N2 introduces a bulky, electron-withdrawing moiety absent in simpler analogs. This could improve target binding or metabolic stability compared to pyridyl or phenyl groups .

Synthetic Challenges :

  • Analogs with complex N2 substituents (e.g., compound 39) often exhibit dimerization or require rigorous purification . The target compound’s synthesis may face similar challenges due to its sulfonyl and oxazinan groups.

Biological Implications: Compounds with sulfonyl groups (e.g., compound 70) are linked to cytochrome P450 inhibition, suggesting the target compound may share this activity .

Research Findings and Structure-Activity Relationships (SAR)

  • N1 Position :
    • Aromatic substituents (e.g., 4-chlorophenyl) are common in enzyme inhibitors, but alkyl chains like 2-methoxyphenethyl may balance lipophilicity and bioavailability .
  • N2 Position :
    • Heterocyclic groups (e.g., pyridyl, oxazinan-sulfonyl) improve potency by engaging in hydrogen bonding or π-π interactions. The thiophene sulfonyl group’s electron-deficient nature may enhance binding to catalytic sites .
  • Thiophene vs.

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